molecular formula C10H9BrN2OS B5510562 3-(4-bromo-5-ethyl-2-thienyl)-2-cyanoacrylamide

3-(4-bromo-5-ethyl-2-thienyl)-2-cyanoacrylamide

Cat. No. B5510562
M. Wt: 285.16 g/mol
InChI Key: GMBACANELUGELY-UTCJRWHESA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, including the use of ketones, cyanoacetates, and formamide in catalytic conditions to achieve complex heterocycles efficiently. For example, a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, which share a structural motif with the compound , utilizes a catalytic four-component reaction highlighting step economy and easy purification (Taoda Shi et al., 2018).

Molecular Structure Analysis

The analysis of the molecular structure often employs spectroscopic techniques and crystallography to elucidate the compound's configuration. For instance, derivatives of cyanoacrylamide have been characterized through FT-IR, NMR spectroscopy, and X-ray diffraction studies, providing detailed insight into their molecular geometry and electronic structure (G. Anuradha et al., 2014).

Chemical Reactions and Properties

The reactivity of cyanoacrylamide compounds often involves interactions with nucleophiles, leading to various cycloadditions and substitution reactions that are pivotal in synthesizing pharmacologically active molecules. For example, bromophenyl derivatives of cyanoacrylamide can engage in reactions leading to the formation of thio-substituted ethyl nicotinates and thieno[2,3-b]pyridines, showcasing the compound's versatile reactivity profile (M. Gad-Elkareem et al., 2011).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers. For the related compound “isopropyl 3-(4-bromo-5-ethyl-2-thienyl)-2-cyanoacrylate”, such information might be available from its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(Z)-3-(4-bromo-5-ethylthiophen-2-yl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c1-2-9-8(11)4-7(15-9)3-6(5-12)10(13)14/h3-4H,2H2,1H3,(H2,13,14)/b6-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBACANELUGELY-UTCJRWHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C=C(C#N)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(S1)/C=C(/C#N)\C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(4-bromo-5-ethyl(2-thienyl))-2-cyanoprop-2-enamide

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